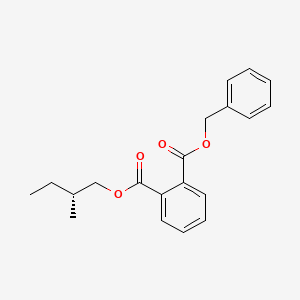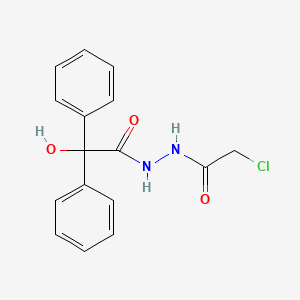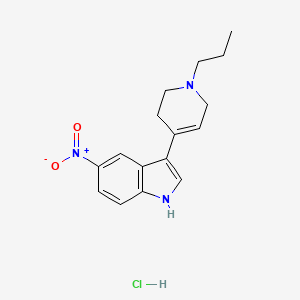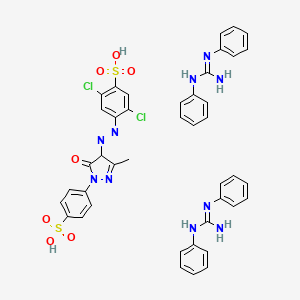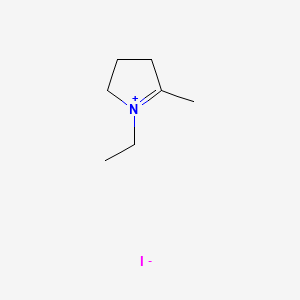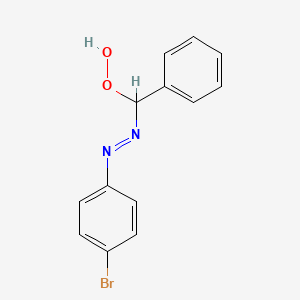
1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene is an organic compound characterized by the presence of a bromophenyl group and a hydroperoxyphenylmethyl group attached to a diazene moiety
Méthodes De Préparation
The synthesis of 1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate, followed by the introduction of a hydroperoxy group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form corresponding oxides.
Reduction: The diazene moiety can be reduced to form amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroperoxy group can participate in redox reactions, while the diazene moiety can interact with nucleophiles and electrophiles. These interactions can modulate biochemical pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene include:
4-Bromophenyl 4-bromobenzoate: Known for its polymorphic forms and mechanical properties.
4-Bromobiphenyl: A simpler structure with different reactivity.
1-(4-Bromophenyl)piperidine: Used in various chemical applications. The uniqueness of this compound lies in its combination of a bromophenyl group and a hydroperoxyphenylmethyl group attached to a diazene moiety, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
72437-42-4 |
|---|---|
Formule moléculaire |
C13H11BrN2O2 |
Poids moléculaire |
307.14 g/mol |
Nom IUPAC |
(4-bromophenyl)-[hydroperoxy(phenyl)methyl]diazene |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-6-8-12(9-7-11)15-16-13(18-17)10-4-2-1-3-5-10/h1-9,13,17H |
Clé InChI |
JXBDZNGGQLDTRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(N=NC2=CC=C(C=C2)Br)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)
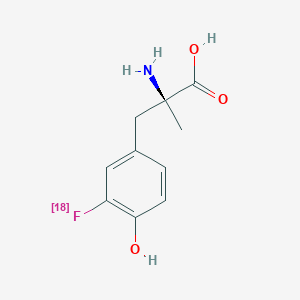
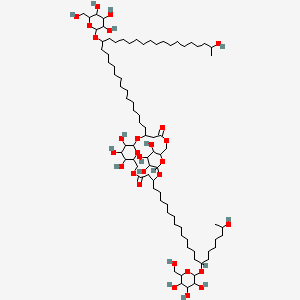
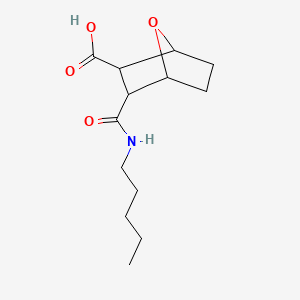
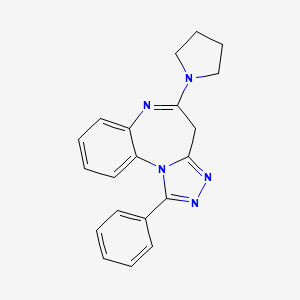
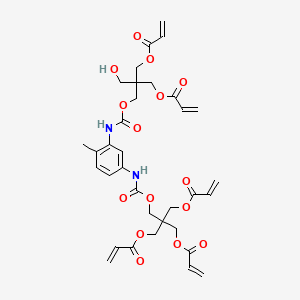

![(Z)-but-2-enedioic acid;phenyl-[4-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoyl]piperazin-1-yl]methanone](/img/structure/B15188781.png)
![4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane](/img/structure/B15188798.png)
